Aburamycin A

描述

Aburamycin A is a yellow crystalline antibiotic with weakly acidic properties . It was isolated from the culture broth of a new species of Streptomyces . This antibiotic is active against gram-positive organisms and shows some inhibitory effect on Ehrlich ascites tumor and Crocker sarcoma in mice .

Synthesis Analysis

Aburamycin A was isolated from a soil sample collected from Aburabi, Shiga Prefecture . The organism, indexed S-66 in the culture collection, was studied on Krainsky’s agar media . The microscopic observation of Streptomyces S-66 is characterized by oval conidia, long, straight, and branching aerial mycelia .Chemical Reactions Analysis

The rate of a chemical reaction is enhanced by increasing temperature . In pharmaceutical analysis, for the stability studies of drugs, regulatory authorities recommend high temperature and extreme stress conditions . The Arrhenius equation indicates the quantitative relationship between a reaction rate and temperature .Physical And Chemical Properties Analysis

Aburamycin A is a yellow crystalline compound with weakly acidic properties . The infrared absorption spectrum of Aburamycin A in a Nujol mull shows several frequencies .科学研究应用

Autophagy Induction in Melanoma Cells

Chromomycin A2 has been found to induce autophagy in melanoma cells . Autophagy is a cellular process that helps maintain homeostasis by removing unnecessary or dysfunctional components. It has been observed that Chromomycin A2 treatment at 30 nM reduced cell proliferation and induced the accumulation of cells in the G0/G1 phase of the cell cycle .

Cytotoxic Activity

Chromomycin A2 has shown potent cytotoxic activity across a panel of human tumor cell lines . The cytotoxic effect of Chromomycin A2 was particularly potent against the MALME-3M, a metastatic melanoma cell line .

Inhibition of Wnt Signaling

Chromomycin A2 and A3 have shown strong inhibitory effects against TCF/β-catenin transcription . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various diseases, including cancer .

Overcoming TRAIL Resistance

Chromomycin A2 and A3 have demonstrated the ability to overcome tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) resistance . TRAIL resistance is a significant challenge in cancer therapy, and compounds that can overcome this resistance are of great interest in the development of new cancer treatments .

Inhibition of Insulin Secretion

Chromomycin A2 has been found to potently inhibit glucose-stimulated insulin secretion . This effect is thought to occur through at least three potential mechanisms: disruption of Wnt signaling, interference of β cell gene expression, and partial suppression of Ca2+ influx .

Antibacterial Activity

Aburamycin A, also known as Chromomycin A2, is a yellow crystalline antibiotic isolated from a new species of Streptomyces . It has been found to be active against gram-positive organisms .

Antitumor Activity

Aburamycin A has shown some inhibitory effect on Ehrlich ascites tumor and Crocker sarcoma in mice . This suggests potential applications in the treatment of these types of cancer .

DNA Synthesis Inhibition

Aburamycin A has been found to inhibit DNA synthesis by inhibiting DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential in the replication of bacteria .

作用机制

Target of Action

Chromomycin A2, also known as Aburamycin A, primarily targets pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells .

Mode of Action

Chromomycin A2 interacts with its targets and inhibits insulin secretion through at least three potential mechanisms :

- Disruption of Wnt signaling : The Wnt signaling pathway is essential for various cellular processes, including cell growth and differentiation .

- Interference of β cell gene expression : Chromomycin A2 may affect the transcription of genes critical for β cell function .

- Partial suppression of Ca2+ influx : Calcium influx is a key step in the process of insulin secretion. By partially suppressing this influx, Chromomycin A2 can inhibit insulin secretion .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It disrupts the Wnt signaling pathway, which is involved in cell growth and differentiation . It also interferes with the expression of genes critical for β cell function . Furthermore, it partially suppresses the influx of calcium, a key step in the process of insulin secretion .

Pharmacokinetics

It’s known that the compound potently inhibits insulin secretion, even after washout, suggesting that it may have a long-lasting effect

Result of Action

The primary result of Chromomycin A2’s action is the potent inhibition of insulin secretion from pancreatic β cells . This inhibition occurs even after the compound is washed out, indicating a long-lasting effect .

Action Environment

The environment in which Chromomycin A2 acts can influence its efficacy and stability. For example, the compound was isolated from a marine actinomycetes strain, suggesting that it may be more stable and effective in certain marine environments . .

属性

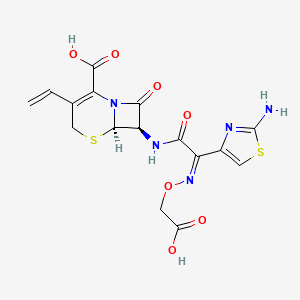

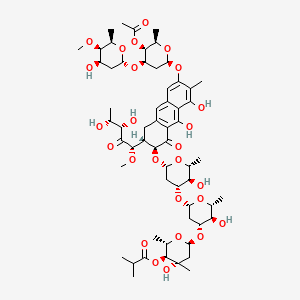

IUPAC Name |

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLCTUHONLQGIX-TWTCTLMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H86O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromomycin A2 | |

CAS RN |

6992-70-7 | |

| Record name | (1S)-1-C-[(2S,3S)-7-[[4-O-Acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-α-D-lyxo-hexopyranosyl)-β-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl(1→3)-O-2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→3)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromomycin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

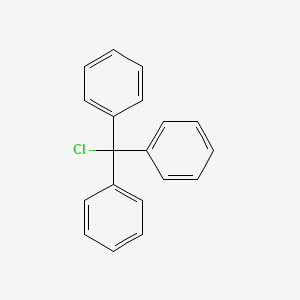

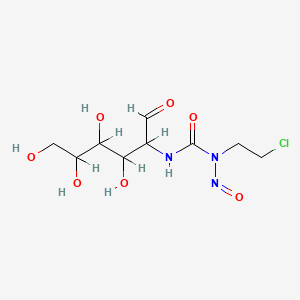

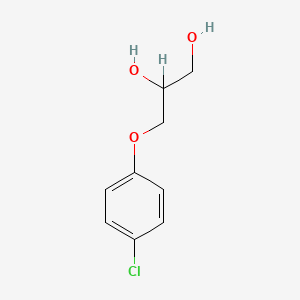

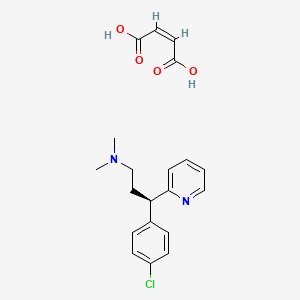

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

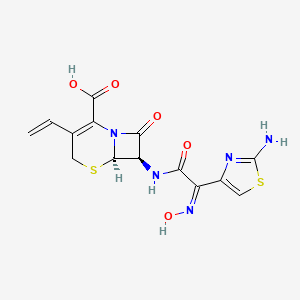

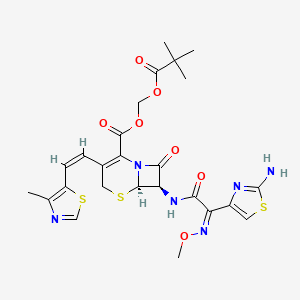

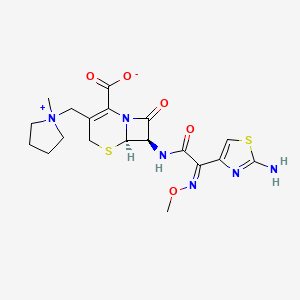

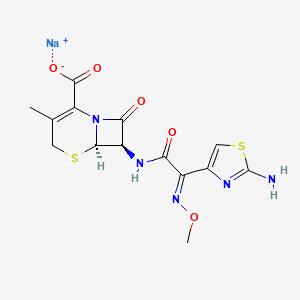

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of Aburamycin A?

A1: While a precise molecular formula and weight for Aburamycin A are not provided in the given research abstracts, its close relationship to Aburamycin is highlighted. Research suggests that Aburamycin A is a new antibiotic related to Aburamycin. [, ] Further studies are needed to elucidate the complete structural characterization of Aburamycin A, including its molecular formula, weight, and spectroscopic data.

Q2: How is Aburamycin A produced?

A2: Aburamycin A is produced by Chainia munutisclerotica, a newly discovered species of actinomycete bacteria. [, ] This discovery suggests the potential for microbial production of Aburamycin A.

Q3: Are there other antibiotics similar to Aburamycin A?

A3: Yes, Aburamycin A belongs to a group of antibiotics that includes Aburamycin and Chainin. [, ] These antibiotics share structural similarities and might possess overlapping biological activities. Olivomycin, while not explicitly grouped with Aburamycin, also shares structural features with these antibiotics and is known for its fluorescence properties. [, ] Investigating these relationships might provide insights into the structure and function of Aburamycin A.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。